Methyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl

Glycosidase inhibition Enzyme specificity Carbohydrate-active enzymes

Stereochemical inconsistency in C3-amino sugar procurement disrupts α-mannosidase inhibition profiling and β-mannoside synthesis selectivity. This manno-configured scaffold resolves both. - Delivers β-selectivity >95:5 as a Schiff's base donor in glycosylation, per comparative C3-protecting group studies. - Pre-installed anomeric methyl group eliminates protection/deprotection steps, reducing total synthetic steps by ~15-20% versus free reducing sugar analogs. - Validated C3-amino site enables orthogonal amidation, urea synthesis, or N-alkylation without perturbing C2/C4/C6 hydroxyls. - Supplied at 98% purity (1H-NMR confirmed) with storage at 0-8 °C; ready for immediate global shipping.

Molecular Formula C7H16ClNO5
Molecular Weight 229.66 g/mol
CAS No. 14133-35-8
Cat. No. B013677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-deoxy-a-d-mannopyranoside, HCl
CAS14133-35-8
Molecular FormulaC7H16ClNO5
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C(O1)CO)O)N)O.Cl
InChIInChI=1S/C7H15NO5.ClH/c1-12-7-6(11)4(8)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4+,5-,6+,7+;/m1./s1
InChIKeyUMFRURBOSLCTIW-FEFNGDHTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-3-Deoxy-α-D-Mannopyranoside HCl (CAS 14133-35-8): A Key C3-Amino Sugar for Glycobiology Research


Methyl 3-amino-3-deoxy-α-D-mannopyranoside hydrochloride (CAS 14133-35-8) is a synthetic amino sugar derivative of D-mannose, characterized by the substitution of a hydroxyl group with an amino group at the C3 position and methyl protection at the anomeric center . This compound serves as a valuable biochemical reagent in glycobiology research, particularly for studying glycosylation processes and enzyme mechanisms involving glycosidases and glycosyltransferases . As a crystalline solid with a molecular formula of C₇H₁₆ClNO₅ and molecular weight of 229.66 g/mol, it is supplied at purities typically ranging from 95% to 98% as verified by ¹H-NMR, and requires storage at 0-8 °C for stability . Its primary research applications include serving as a substrate or inhibitor in enzymatic studies, as a building block for carbohydrate synthesis, and as a tool for probing stereoselectivity in glycosylation reactions .

Why Methyl 3-Amino-3-Deoxy-α-D-Mannopyranoside HCl Cannot Be Interchanged with Other C3-Amino Sugars


Generic substitution among C3-amino sugars fails because stereochemical configuration at C2, C4, and C5 positions fundamentally determines glycosidase inhibition profiles, substrate recognition, and downstream synthetic utility. The manno configuration (axial C2-OH, equatorial C4-OH) of this compound confers distinct biological and chemical properties compared to its gluco, altro, and talo epimers. In glycosidase inhibition studies, compounds with the manno scaffold exhibit unique selectivity patterns that differ markedly from altropyranosides, which demonstrate micromolar inhibition of β-galactosidase and β-glucosidase but lack activity against α-mannosidase [1]. Furthermore, stereoselective glycosylation outcomes are critically dependent on the sugar configuration, as demonstrated in direct comparisons where manno-configured donors yield different α/β selectivities than their gluco-configured counterparts [2]. Even within the same manno scaffold, the specific protecting group at C3 dramatically alters reactivity, with N-protected variants showing selectivity ratios ranging from >95:5 β/α for Schiff's base-protected donors to >95:5 α/β for N-phthalimido-protected donors [2]. These configuration-dependent functional differences mean that substituting this compound with another C3-amino sugar of differing stereochemistry will inevitably alter experimental outcomes and compromise data reproducibility.

Quantitative Comparative Evidence for Methyl 3-Amino-3-Deoxy-α-D-Mannopyranoside HCl (CAS 14133-35-8) in Scientific Selection


Stereochemical Identity Enables α-Mannosidase-Specific Substrate Recognition vs. Gluco/Altro Epimers

The manno configuration of this compound (axial C2-OH, equatorial C4-OH) provides specific recognition by α-mannosidases, distinguishing it from 3-amino-3-deoxy-glucopyranosides and altropyranosides which exhibit entirely different enzyme inhibition profiles. While methyl 3-amino-3-deoxy-α-D-altropyranosides function as micromolar inhibitors of bovine liver β-galactosidase and almond β-glucosidase, they lack activity against α-mannosidases [1]. Conversely, the manno-configured scaffold of this compound mimics the natural α-mannopyranoside substrate, enabling its use in α-mannosidase mechanistic studies and inhibitor development [2].

Glycosidase inhibition Enzyme specificity Carbohydrate-active enzymes

C3-Amino Substitution Enables Stereoselective β-Mannopyranoside Synthesis vs. C2-Amino Analogs

This compound serves as a critical scaffold for studying stereoselective glycosylation, with the C3-amino group enabling predictable β-selectivity when protected as a Schiff's base. Direct comparison of thioglycoside donors shows that manno-configured 3-amino-3-deoxy donors protected with benzylidene imine achieve β-selectivity ratios of >95:5 β/α, whereas the same scaffold with N-phthalimido protection yields >95:5 α/β selectivity [1]. This contrasts with 2-amino-2-deoxy-mannopyranosyl donors, which exhibit fundamentally different stereoelectronic effects due to the altered position of the amino substituent relative to the anomeric center [2].

Stereoselective glycosylation Carbohydrate synthesis Amino sugar donors

Anomeric Methyl Protection Enables Direct Glycosyl Donor Utilization vs. Free Reducing Sugar Derivatives

The anomeric methyl group in this compound provides a stable, protected glycoside that can be directly employed as a glycosyl donor in oligosaccharide assembly, unlike free 3-amino-3-deoxy-D-mannose (CAS 69880-85-9) which requires additional protection/deprotection steps at the anomeric center. This pre-installed methyl protection eliminates one synthetic manipulation step and reduces overall synthetic route length by approximately 15-20% compared to starting from the free reducing sugar [1]. In glycosylation reactions, methyl 3-amino-3-deoxy-α-D-mannopyranoside has been successfully condensed with 4-thio-α/β-D-galactofuranose to generate thio-disaccharides, demonstrating its utility as a direct glycosyl acceptor/donor [2].

Glycosyl donor Carbohydrate building block Oligosaccharide synthesis

C3-Amino Moiety Provides a Unique Handle for Further Functionalization vs. Unmodified Mannopyranosides

The C3-amino group serves as a versatile functional handle for selective derivatization through amide bond formation, reductive amination, and N-alkylation, enabling access to diverse glycoconjugates that are inaccessible from unmodified methyl α-D-mannopyranoside. While methyl α-D-mannopyranoside lacks any amine functionality and can only be modified at hydroxyl positions (requiring complex orthogonal protection strategies), the C3-amino group of this compound permits chemoselective functionalization without affecting hydroxyl groups [1]. This amino functionality has been exploited in the synthesis of 3-methyl-3-nitrosoureido streptozotocin analogs, demonstrating the compound's utility as a precursor for bioactive molecule development [2].

Chemical derivatization Amino sugar functionalization Glycoconjugate synthesis

Validated Application Scenarios for Methyl 3-Amino-3-Deoxy-α-D-Mannopyranoside HCl (CAS 14133-35-8) Based on Quantitative Evidence


α-Mannosidase Inhibitor Screening and Mechanistic Studies

This compound is optimally suited for laboratories conducting α-mannosidase inhibition studies, where the manno stereochemical configuration is essential for enzyme recognition [1]. The C3-amino substitution provides a site for introducing reporter groups or affinity tags while maintaining substrate-like recognition, enabling competitive inhibition assays and active-site mapping studies. Laboratories should not substitute with 3-amino-3-deoxy-glucopyranosides or altropyranosides, as these epimers exhibit fundamentally different enzyme inhibition profiles (β-galactosidase/β-glucosidase vs. α-mannosidase specificity) and will not provide relevant data for α-mannosidase-targeted programs [2].

Stereoselective Synthesis of β-Mannopyranoside-Containing Glycoconjugates

This compound is validated for use as a glycosyl donor scaffold in the stereocontrolled synthesis of β-mannopyranosides, a challenging glycosidic linkage in carbohydrate chemistry [1]. When protected as a Schiff's base at C3, this scaffold delivers β-selectivity ratios exceeding 95:5, providing reliable access to β-mannopyranoside-containing oligosaccharides and glycoconjugates. This application is supported by direct comparative data showing the critical importance of both the manno configuration and the C3-amino protecting group on stereoselective outcomes [1]. Procurement of this specific compound is essential, as alternative amino sugar scaffolds (e.g., 2-amino-2-deoxy or 4-amino-4-deoxy variants) exhibit different stereoelectronic properties and cannot replicate these selectivity profiles.

Efficient Oligosaccharide Assembly with Pre-Installed Anomeric Protection

This compound is recommended for carbohydrate synthesis laboratories seeking to streamline oligosaccharide assembly workflows by eliminating anomeric protection/deprotection steps [1]. The pre-installed methyl group at the anomeric center enables direct use in glycosylation reactions as an acceptor or latent donor, reducing total synthetic steps by approximately 15-20% compared to starting from free 3-amino-3-deoxy-D-mannose [1]. This efficiency gain translates to improved overall yields and reduced labor costs in multi-step syntheses of complex glycans, making this compound the preferred building block over the corresponding free reducing sugar analog for synthetic glycobiology applications.

Development of C3-Derivatized Bioactive Glycoconjugates and Chemical Probes

This compound is ideally suited for medicinal chemistry and chemical biology programs requiring chemoselective derivatization at the C3 position of the mannose scaffold [1]. The orthogonal C3-amino group enables selective amide bond formation, urea synthesis, and N-alkylation under conditions that leave the C2, C4, and C6 hydroxyl groups unaffected, providing access to neoglycoconjugates, fluorescent probes, and biotinylated derivatives for glycobiology applications. The utility of this approach is demonstrated in the patent literature describing 3-methyl-3-nitrosoureido derivatives of amino sugars as streptozotocin analogs with retained and enhanced anticancer activity [2]. Researchers requiring C3-functionalized mannose derivatives should procure this specific compound rather than attempting to introduce amino functionality onto unmodified mannopyranosides, which would require complex multi-step protection strategies and suffer from poor regioselectivity.

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